molecular formula C12H14N2O5S B2604388 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid CAS No. 871478-71-6

2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid

Cat. No. B2604388
M. Wt: 298.31
InChI Key: OABMUNJMPKMMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid is a chemical compound with the molecular formula C12H14N2O5S and a molecular weight of 298.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid is characterized by a pyrrolidinone ring attached to a benzenesulfonamide group and an acetic acid group . The pyrrolidinone ring is a five-membered ring with a nitrogen atom and a carbonyl group .

Scientific Research Applications

Catalysis in Alcohol Oxidation

2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid and its derivatives have found applications in catalysis, particularly in the selective oxidation of alcohols to aldehydes under mild conditions. For instance, sulfonated Schiff base copper(II) complexes, which may be structurally related to or derived from similar sulfonamido compounds, have been used as efficient and selective catalysts for alcohol oxidation. These complexes have demonstrated high selectivity and quantitative yields in converting 1-phenylethanol to acetophenone, showcasing their potential in organic synthesis and industrial applications (Hazra et al., 2015).

Antimicrobial Potential

Compounds bearing the benzenesulfonamido moiety, similar to 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid, have been explored for their antimicrobial properties. Specifically, a library of pyrazolo[3,4-b]pyridines with benzenesulfonamide and trifluoromethyl groups has been synthesized and evaluated for in vitro antibacterial and antifungal activities. These studies revealed the potential of such compounds in developing new antimicrobial agents (Chandak et al., 2013).

Human Carbonic Anhydrase Inhibitors

Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives, structurally related to 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid, have been synthesized and shown to exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX. This discovery points to the potential application of such compounds in the development of new inhibitors targeting specific isozymes for therapeutic purposes (Balandis et al., 2020).

Wound Healing Applications

Derivatives of 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid have been investigated for their potential in wound healing. Specifically, a tailored-designed electrospun nanofiber dressing mat loaded with a newly synthesized sulfonamide analog demonstrated superior antibacterial, anti-inflammatory, and wound healing efficacy. This highlights the therapeutic potential of such compounds in advanced wound care solutions (Elsayed et al., 2020).

Antitumor Drug Development

Sulfonamide derivatives, related to the chemical structure of 2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid, have been designed and synthesized for antitumor drug development. These compounds have been shown to exhibit potent antitumor activity with low toxicity, indicating their potential as a novel class of antitumor agents (Huang, Lin, & Huang, 2001).

properties

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11-2-1-7-14(11)9-3-5-10(6-4-9)20(18,19)13-8-12(16)17/h3-6,13H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABMUNJMPKMMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid

CAS RN

871478-71-6
Record name 2-[4-(2-oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid
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